(3S,4R)-N-(7-chloro-1-oxo-1,2-dihydroisoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide (3S,4R)-N-(7-chloro-1-oxo-1,2-dihydroisoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14485005
InChI: InChI=1S/C20H17Cl2N3O2/c21-13-3-1-11(2-4-13)15-9-23-10-16(15)20(27)25-18-7-12-5-6-24-19(26)14(12)8-17(18)22/h1-8,15-16,23H,9-10H2,(H,24,26)(H,25,27)/t15-,16+/m0/s1
SMILES:
Molecular Formula: C20H17Cl2N3O2
Molecular Weight: 402.3 g/mol

(3S,4R)-N-(7-chloro-1-oxo-1,2-dihydroisoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14485005

Molecular Formula: C20H17Cl2N3O2

Molecular Weight: 402.3 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-N-(7-chloro-1-oxo-1,2-dihydroisoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide -

Specification

Molecular Formula C20H17Cl2N3O2
Molecular Weight 402.3 g/mol
IUPAC Name (3S,4R)-N-(7-chloro-1-oxo-2H-isoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C20H17Cl2N3O2/c21-13-3-1-11(2-4-13)15-9-23-10-16(15)20(27)25-18-7-12-5-6-24-19(26)14(12)8-17(18)22/h1-8,15-16,23H,9-10H2,(H,24,26)(H,25,27)/t15-,16+/m0/s1
Standard InChI Key XBFAFSAUQFDEOK-JKSUJKDBSA-N
Isomeric SMILES C1[C@H]([C@@H](CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl
Canonical SMILES C1C(C(CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s IUPAC name, (3S,4R)-N-(7-chloro-1-oxo-2H-isoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide, reflects its intricate architecture . Its molecular formula is C20H17Cl2N3O2\text{C}_{20}\text{H}_{17}\text{Cl}_2\text{N}_3\text{O}_2, with a molecular weight of 402.3 g/mol . Key structural elements include:

  • A pyrrolidine ring with (3S,4R) stereochemistry, ensuring spatial orientation critical for target binding.

  • A 7-chloro-1-oxo-1,2-dihydroisoquinolin-6-yl moiety, contributing planar aromaticity and hydrogen-bonding capacity.

  • A 4-chlorophenyl substituent enhancing lipophilicity and π-π stacking interactions.

  • An amide linker facilitating conformational rigidity and solubility modulation.

The stereochemistry at the pyrrolidine C3 and C4 positions is pivotal for biological activity. Computational models suggest that the (3S,4R) configuration optimizes interactions with hydrophobic pockets and catalytic sites in kinase targets .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, often leveraging stereoselective methodologies . A representative route includes:

  • Formation of the Pyrrolidine Core: Asymmetric hydrogenation or chiral auxiliary-based cyclization generates the (3S,4R)-pyrrolidine intermediate.

  • Isoquinoline Moieties: Homophthalic anhydrides react with formaldimine equivalents (e.g., 1,3,5-triazinanes) via a modified Castagnoli-Cushman reaction to yield the dihydroisoquinolinone scaffold .

  • Amide Coupling: Carboxylic acid derivatives of the pyrrolidine core are coupled with the isoquinoline amine using reagents such as HATU or EDCI .

Critical challenges include preserving stereochemical integrity during amide bond formation and optimizing yields through protecting group strategies.

Chemical and Physical Properties

Physicochemical Profile

PropertyValue/DescriptionSource
Molecular Weight402.3 g/mol
LogP (Predicted)3.2 ± 0.3
SolubilityLow aqueous solubility (≤10 μM)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The dual chlorination enhances membrane permeability but necessitates formulation strategies (e.g., prodrugs) to improve bioavailability .

Biological Activity and Mechanism of Action

Kinase Inhibition

This compound (designated ROCK-IN-32 in preclinical studies) exhibits potent inhibition of Rho-associated protein kinases (ROCK1/2), with IC50_{50} values below 100 nM . ROCK kinases regulate cytoskeletal dynamics, making them targets for cardiovascular and fibrotic diseases.

Antiproliferative Effects

In vitro assays demonstrate dose-dependent inhibition of cancer cell lines (e.g., MDA-MB-231 breast cancer, IC50_{50} = 0.8 μM) . Mechanistic studies link this activity to ROCK-mediated apoptosis and cell cycle arrest.

Selectivity Profile

Comparative analyses against 468 kinases reveal >50-fold selectivity for ROCK over structurally related kinases (e.g., PKA, PKC) . This specificity minimizes off-target effects in complex biological systems.

Pharmacological Profile and ADME Properties

Pharmacokinetic Optimization

Parameter comparisons with Olaparib highlight advantages:

Parameter(3S,4R)-CompoundOlaparib
Molecular Weight402.3 g/mol434.5 g/mol
Plasma Protein Binding89%95%
Human Liver Microsomal Stabilityt1/2_{1/2} = 45 mint1/2_{1/2} = 22 min
ClogP3.24.1

The reduced molecular weight and hydrophilicity improve tissue penetration and oral bioavailability .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundStructural ModificationsBiological Activity
ROCK-IN-32 (this compound)(3S,4R)-pyrrolidine, 4-Cl-phenylROCK1/2 inhibition (IC50_{50} = 45 nM)
CHEMBL1085082Piperidine-4-carboxamideModerate ROCK inhibition (IC50_{50} = 220 nM)
OlaparibPhthalazin-1(2H)-one corePARP1 inhibition (IC50_{50} = 5 nM)

The pyrrolidine scaffold in ROCK-IN-32 confers superior kinase selectivity over piperidine-based analogues .

Future Research Directions

  • Prodrug Development: Addressing solubility limitations through phosphate or ester derivatives.

  • Combination Therapies: Exploring synergies with immune checkpoint inhibitors.

  • CNS Penetration: Structural tweaks to enhance blood-brain barrier permeability for neurodegenerative applications.

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